N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide
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Overview
Description
N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide typically involves the condensation of 4-bromoaniline with cyclohexanone to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Purification methods such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxyl derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs or as a probe for studying biological pathways.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to interact with these targets through various binding interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-bromophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide include other hydrazones and acylhydrazones with different substituents on the phenyl or cyclohexyl groups. Examples include:
- N-(4-chlorophenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide
- N-(4-methylphenyl)-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromine atom in the phenyl group, for example, can affect its electronic properties and reactivity in substitution reactions.
Properties
IUPAC Name |
N-(4-bromophenyl)-N'-(cyclohexylideneamino)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c15-10-6-8-11(9-7-10)16-13(19)14(20)18-17-12-4-2-1-3-5-12/h6-9H,1-5H2,(H,16,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKKRFABIBOXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=C(C=C2)Br)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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